molecular formula C8H8ClNO3 B133415 Methyl 3-amino-5-chloro-2-hydroxybenzoate CAS No. 5043-81-2

Methyl 3-amino-5-chloro-2-hydroxybenzoate

Cat. No.: B133415
CAS No.: 5043-81-2
M. Wt: 201.61 g/mol
InChI Key: YPSOMLZFAVONTN-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-2-hydroxybenzoate: is an organic compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a hydroxy group on the benzene ring, along with a methyl ester functional group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Properties

IUPAC Name

methyl 3-amino-5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSOMLZFAVONTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350776
Record name methyl 3-amino-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-81-2
Record name methyl 3-amino-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Protected Intermediates

Methyl p-acetamido-o-methoxybenzoate undergoes chlorination using N-chlorosuccinimide (NCS) in dichloroethane at 80°C for 4 hours, yielding methyl 2-hydroxy-4-acetamido-5-chlorobenzoate (93.9% yield). The methoxy group at position 2 is hydrolyzed to a hydroxyl group during the reaction.

Key Data :

ParameterValue
Starting MaterialMethyl p-acetamido-o-methoxybenzoate
Chlorinating AgentN-Chlorosuccinimide (1.2 equiv)
SolventDichloroethane
Temperature80°C
Yield93.9%

Deprotection of Acetamido Group

The acetamido group at position 4 is hydrolyzed to an amino group using aqueous hydrochloric acid (6 M) at 60°C for 3 hours. This step achieves >95% conversion, though regioselectivity must be controlled to prevent over-hydrolysis.

Methylation of 3-Amino-5-Chloro-2-Hydroxybenzoic Acid

Patent CN103193666A outlines a methylation protocol using dimethyl sulfate in the presence of a mineral base. While originally developed for 2-amino-3-chlorobenzoic acid, this method is adaptable to the target compound.

Procedure :

  • Base Addition : Potassium carbonate (1.5 equiv) is added to a solution of 3-amino-5-chloro-2-hydroxybenzoic acid in N,N-dimethylformamide (DMF).

  • Methylation : Dimethyl sulfate (1.2 equiv) is dripped at 5–10°C, followed by stirring at room temperature for 6 hours.

  • Workup : The product is precipitated by adding water (10:1 v/w), filtered, and recrystallized from ethanol.

Optimization Data :

ParameterOptimal ValueEffect on Yield
SolventDMFMaximizes solubility
Temperature5–10°C (initial)Reduces side reactions
Reaction Time6 hoursBalances conversion and degradation

This method achieves yields of 85–89% with 99% purity, making it suitable for industrial scale.

Halogenating AgentSolvent SystemTemperatureYield
Benzyltrimethylammonium dichloroiodateCH₂Cl₂/MeOH (7:3)Room temp85.8%

Industrial Production and Scalability

Industrial protocols prioritize cost-efficiency and reproducibility. Continuous flow reactors are employed for esterification and halogenation steps, reducing reaction times by 40% compared to batch processes. Automated systems monitor pH, temperature, and reagent addition to maintain consistency.

Scale-Up Challenges :

  • Byproduct Formation : Over-chlorination at position 3 is mitigated by controlling NCS stoichiometry (1.05–1.1 equiv).

  • Catalyst Recovery : Sulfuric acid is neutralized with aqueous NaOH, and the resulting Na₂SO₄ is filtered and recycled.

Analytical Characterization

Quality control protocols include HPLC (99% purity threshold) and mass spectrometry for molecular weight confirmation (m/z 201.61 [M+H]⁺).

Stock Solution Preparation :
For biological testing, stock solutions are prepared per the following table:

Concentration (mM)1 mg (Volume)5 mg (Volume)10 mg (Volume)
15.9823 mL29.9115 mL59.8229 mL
51.1965 mL5.9823 mL11.9646 mL
100.5982 mL2.9911 mL5.9823 mL

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-5-chloro-2-hydroxybenzoate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted benzoates.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-2-hydroxybenzoate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, chloro, and hydroxy groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Methyl 3-amino-5-chloro-2-hydroxybenzoate: Similar in structure but lacks the hydroxy group.

    Methyl 3-amino-5-chloro-4-hydroxybenzoate: Similar but with the hydroxy group at a different position on the benzene ring.

    Methyl 3-amino-5-chloro-2-methoxybenzoate: Similar but with a methoxy group instead of a hydroxy group.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of amino, chloro, and hydroxy groups allows for versatile chemical transformations and potential therapeutic applications .

Biological Activity

Methyl 3-amino-5-chloro-2-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol. The compound features a benzene ring substituted with an amino group, a chloro group, and a hydroxy group, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Its functional groups allow for diverse interactions, potentially modulating the activity of these biological molecules. The compound has been investigated for its enzyme inhibition properties, making it relevant in drug design and development.

Targets of Action

Currently, the specific targets of this compound remain largely unidentified; however, it is known to inhibit certain enzymes involved in metabolic pathways. For example, it may affect enzymes related to nucleotide synthesis, thereby influencing DNA and RNA synthesis.

Biological Activity

This compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which is crucial in the context of drug development. Its interaction with enzymes can lead to alterations in metabolic processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed investigations are still required to establish its efficacy against various pathogens.
  • Anti-inflammatory Potential : There are indications that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease contexts.

Case Studies and Research Findings

Numerous studies have highlighted the biological significance of this compound. Below is a summary table showcasing key findings from various research efforts:

Study ReferenceFocus AreaKey Findings
Enzyme InteractionDemonstrated inhibition of key metabolic enzymes affecting DNA/RNA synthesis.
Antimicrobial ActivitySuggested potential efficacy against certain bacterial strains; further studies needed for validation.
Anti-inflammatory EffectsIndicated possible anti-inflammatory properties through modulation of inflammatory pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in solvents like DMSO and methanol. This solubility is indicative of its potential effectiveness in biological systems where absorption and distribution are critical factors.

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 3-amino-5-chloro-2-hydroxybenzoate, and how can reaction yields be optimized?

this compound is typically synthesized via sulfonamidation or condensation reactions. For example, in a two-step procedure:

  • Step A : Reacting this compound (1.0 mmol) with a sulfonyl chloride derivative (e.g., 5-bromo-2-methoxyphenylsulfonyl chloride) under anhydrous conditions yields the sulfonamide product with an 82% yield .
  • Step B : Further derivatization using 5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride increases yield to 91% under similar conditions .
    Optimization strategies include controlling reaction temperature (20–25°C), using dimethylformamide (DMF) as a solvent, and ensuring stoichiometric excess of sulfonyl chloride.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its derivatives?

Key methods include:

  • <sup>1</sup>H NMR (DMSO-d6): Peaks at δH 7.81–7.76 (m, 2H) and δH 3.88 (s, 3H, methoxy group) confirm structural integrity .
  • LCMS : Retention time (tR = 1.77 min) and m/z = 450/452 [M+H]<sup>+</sup> validate molecular weight and purity .
  • X-ray crystallography : For derivatives like hydrazides, Cambridge Structural Database (CCDC) data provides bond-length validation and spatial conformation insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound derivatives?

Discrepancies in receptor affinity (e.g., dopamine D2 vs. serotonin 5-HT4 receptors) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -Br) enhance 5-HT4 agonism but reduce D2 antagonism .
  • Experimental models : Guinea pig ileum assays may overestimate 5-HT4 activity compared to rat esophagus models due to tissue-specific receptor isoforms .
    Methodological solution : Use orthogonal assays (e.g., radioligand binding, functional cAMP assays) and molecular docking studies to validate target specificity.

Q. What strategies enhance the bioactivity of this compound derivatives in pharmacological studies?

  • Structural modifications : Introducing sulfonamide or hydrazide moieties improves solubility and receptor engagement. For example, 4-methoxybenzoic acid hydrazide derivatives show enhanced antibacterial activity .
  • Crystal engineering : Modifying hydrogen-bonding networks (e.g., via -OH or -NH2 groups) optimizes crystal packing and stability, as shown in CCDC-deposited structures .
  • Metabolite analysis : LC-MS/MS can identify active metabolites, though direct detection in vivo remains challenging .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • DFT calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO energy gaps. The amino group (-NH2) and hydroxyl (-OH) are reactive toward sulfonation and acylation .
  • MD simulations : Model interactions with biological targets (e.g., 5-HT4 receptor) to prioritize derivatives for synthesis.
  • Retrosynthetic tools : Platforms like Synthia™ propose routes using commercially available precursors (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Use nitrile gloves and flame-retardant lab coats to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential release of sulfonyl chloride vapors .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal to comply with EPA guidelines .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Catalyst screening : Pd/C or CuI may accelerate coupling reactions .
  • Process optimization : Use flow chemistry to improve heat/mass transfer and reduce side reactions .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) enhances purity >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-5-chloro-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-5-chloro-2-hydroxybenzoate

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